molecular formula C26H24N2O5S B274154 6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Cat. No.: B274154
M. Wt: 476.5 g/mol
InChI Key: PHFSXCSUCQEIDH-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound with a unique structure that includes a thiazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thiazolo-pyridine core. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-DIETHYL (2E)-5-AMINO-3-OXO-7-PHENYL-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-pyrido[2,1-b][1,3]thiazole-6,8-dicarboxylate
  • 2-Substituted 3,4-dihydropyrimidines
  • Imidazole-containing compounds

Uniqueness

Diethyl 5-amino-2-benzylidene-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its thiazolo-pyridine core and the presence of multiple functional groups make it versatile for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

diethyl (2E)-5-amino-2-benzylidene-3-oxo-7-phenyl-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C26H24N2O5S/c1-3-32-25(30)20-19(17-13-9-6-10-14-17)21(26(31)33-4-2)24-28(22(20)27)23(29)18(34-24)15-16-11-7-5-8-12-16/h5-15,19H,3-4,27H2,1-2H3/b18-15+

InChI Key

PHFSXCSUCQEIDH-OBGWFSINSA-N

SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)S/C(=C/C4=CC=CC=C4)/C2=O)N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C1C3=CC=CC=C3)C(=O)OCC)SC(=CC4=CC=CC=C4)C2=O)N

Origin of Product

United States

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